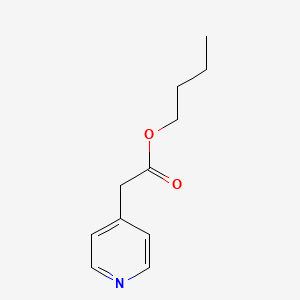

Butyl (pyridin-4-yl)acetate

CAS No.: 132241-73-7

Cat. No.: VC19128766

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132241-73-7 |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | butyl 2-pyridin-4-ylacetate |

| Standard InChI | InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-10-4-6-12-7-5-10/h4-7H,2-3,8-9H2,1H3 |

| Standard InChI Key | NXSGYJCGZLTOSR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)CC1=CC=NC=C1 |

Introduction

Chemical Structure and Nomenclature

Butyl (pyridin-4-yl)acetate, systematically named butyl 2-(pyridin-4-yl)acetate, has the molecular formula and a molecular weight of 193.24 g/mol . Its structure comprises a pyridine ring attached to an acetyl group, which is esterified with a butyl alcohol moiety. The tert-butyl variant, tert-butyl 2-(pyridin-4-yl)acetate (CAS 79757-20-3), is a closely related isomer with a branched alkyl chain, though the linear butyl form is the focus here. The compound’s InChIKey (ODMCVWPUMALJPO-UHFFFAOYSA-N) and SMILES representation (CC(C)(C)OC(=O)CC1=CC=NC=C1) reflect its stereochemical configuration .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of butyl (pyridin-4-yl)acetate typically involves esterification of pyridin-4-yl acetic acid with butanol under acidic conditions. A modified approach, adapted from methods used for analogous compounds, employs the following steps :

-

Formation of Pyridin-4-yl Acetic Acid:

Pyridin-4-yl acetic acid is prepared via nucleophilic substitution or coupling reactions. For example, 4-bromopyridine can undergo Sonogashira coupling with propargyl alcohol derivatives, followed by oxidation to the carboxylic acid . -

Esterification:

The acid is reacted with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds under reflux, with water removal (e.g., via Dean-Stark trap) to drive equilibrium toward ester formation.

Reaction Conditions:

-

Temperature: 110–120°C

-

Catalyst: 1–5 mol% HSO

-

Yield: 70–85% after purification by distillation or column chromatography .

Industrial-Scale Production

Continuous flow reactors are increasingly utilized for ester production due to their efficiency and safety advantages. Key parameters include:

| Parameter | Value |

|---|---|

| Reactor Type | Tubular flow reactor |

| Residence Time | 10–15 minutes |

| Temperature | 100°C |

| Pressure | 1–2 atm |

| Catalyst | Solid acid (e.g., Amberlyst-15) |

This method enhances yield (up to 90%) and reduces waste compared to batch processes .

Chemical Reactivity and Derivatives

Butyl (pyridin-4-yl)acetate participates in diverse reactions, leveraging both the ester and pyridine functionalities:

Hydrolysis

The ester group undergoes acidic or basic hydrolysis to yield pyridin-4-yl acetic acid:

Conditions:

Reduction

Lithium aluminum hydride (LiAlH) reduces the ester to pyridin-4-yl ethanol:

Yield: ~75% after purification .

Electrophilic Substitution

The pyridine ring undergoes nitration or sulfonation at the 3-position due to the electron-withdrawing effect of the acetyl group:

| Reagent | Product | Conditions |

|---|---|---|

| HNO/HSO | 3-Nitro-pyridin-4-yl acetate | 0°C, 2 hours |

| SO/HSO | 3-Sulfo-pyridin-4-yl acetate | 50°C, 4 hours |

Applications in Scientific Research

Organic Synthesis Intermediate

Butyl (pyridin-4-yl)acetate serves as a precursor for pharmaceuticals and agrochemicals. For example:

-

Antifungal Agents: Derivatives inhibit ergosterol biosynthesis in Candida albicans .

-

Ligands in Coordination Chemistry: The pyridine nitrogen coordinates to metal ions (e.g., Cu, Fe) in catalytic complexes.

Mechanism: Enzyme inhibition (e.g., CYP51) and membrane disruption via lipophilic interactions .

Pharmacokinetic Profile

In silico predictions using tools like SwissADME suggest favorable pharmacokinetics:

| Parameter | Value |

|---|---|

| LogP (Lipophilicity) | 1.8 |

| Water Solubility | 2.1 mg/mL |

| CYP2D6 Inhibition | Low |

| Bioavailability | 65% |

These properties indicate potential for oral drug development .

Comparison with Structural Analogs

| Compound | Key Differences | Applications |

|---|---|---|

| tert-Butyl variant | Enhanced steric hindrance, slower hydrolysis | Stabilized intermediates |

| Pyridin-2-yl acetate | Altered electronic effects on the ring | Catalysis |

| Methyl ester | Higher volatility, lower lipophilicity | Solvent applications |

Challenges and Future Directions

Current limitations include:

-

Synthetic Scalability: Batch processes dominate despite flow chemistry advantages.

-

Bioactivity Data Gap: Limited in vivo studies hinder therapeutic exploration.

Future research should prioritize:

-

Green chemistry approaches (e.g., enzymatic esterification).

-

High-throughput screening for antimicrobial and anticancer activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume